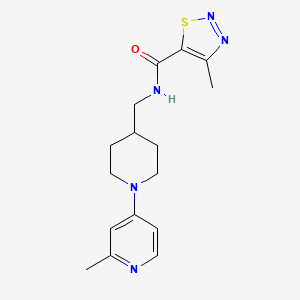

4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-11-9-14(3-6-17-11)21-7-4-13(5-8-21)10-18-16(22)15-12(2)19-20-23-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENOYXXHXPGRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse pharmacological properties. The presence of a carboxamide group enhances its solubility and biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide have shown promising results against various cancer cell lines:

These studies suggest that modifications in the thiadiazole structure can significantly influence cytotoxicity against cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, thiadiazole derivatives have demonstrated anti-inflammatory properties. A study comparing various compounds showed that certain derivatives exhibited substantial inhibition of inflammatory responses in vitro:

The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX.

Mechanistic Insights

The mechanisms underlying the biological activities of thiadiazole derivatives include:

- Inhibition of Cell Proliferation : Many studies indicate that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting cellular signaling pathways.

- Targeting Specific Proteins : Compounds similar to the one have been shown to inhibit proteins like c-Met, which is involved in tumor growth and metastasis .

- Anti-inflammatory Pathways : They may also modulate pathways related to inflammation by inhibiting NF-kB and MAPK signaling cascades.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Lung Cancer : A derivative exhibited an IC50 value of 0.52 µg/mL against A549 lung cancer cells, demonstrating potent anti-proliferative effects.

- Case Study on Skin Cancer : Another study reported significant apoptosis induction in SK-MEL-2 cells treated with a similar thiadiazole derivative.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiadiazole derivatives, including the compound . For instance, a related compound demonstrated significant free radical scavenging effects, suggesting that modifications in the thiadiazole structure can enhance antioxidant activity. The presence of electron-donating groups was found to improve these properties significantly .

2. Antitumor Activity

The compound has shown promising antitumor effects in various studies. Research indicates that derivatives of thiadiazole can inhibit the proliferation of human cancer cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the piperidine moiety can enhance cytotoxic effects against different cancer cell lines . For example, compounds with methoxy and methyl groups at specific positions exhibited superior activity compared to others.

3. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that certain modifications lead to enhanced effectiveness against various microbial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,3-Thiadiazole Cores

Compound A : 4-methyl-N’-(3-alkyl-2r,6cdiarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides (Paulrasu et al., 2014)

- Key Differences : The carbohydrazide group replaces the carboxamide in the target compound, and the piperidine ring is substituted with diaryl/alkyl groups instead of 2-methylpyridin-4-yl.

- Activity : Demonstrated antioxidant (IC₅₀ = 12–18 µM in DPPH assay), antitumor (GI₅₀ = 8–14 µM against MCF-7 cells), and antimicrobial activity (MIC = 16–32 µg/mL against S. aureus) .

- SAR Insight : Bulky substituents on piperidine enhance membrane permeability but reduce solubility, whereas pyridine groups may improve target specificity via π-π interactions.

Compound B : N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide ()

- Key Differences : The piperidine nitrogen is sulfamoylated (dimethylsulfamoyl) instead of 2-methylpyridin-4-yl.

- Implications : Sulfamoyl groups enhance metabolic stability but may reduce CNS penetration due to increased polarity. Direct comparisons of activity are unavailable, but sulfonamide derivatives often exhibit improved enzyme inhibition profiles .

Analogues with Thiazole or Isoxazole Cores

Compound C : 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide ()

- Key Differences : The 1,2,3-thiadiazole is replaced with a thiazole ring.

- Activity: Substituted thiazole carboxamides showed nanomolar inhibition of kinase targets (e.g., p38 MAPK, IC₅₀ = 9 nM) but reduced antimicrobial efficacy compared to thiadiazoles .

- SAR Insight : Thiazole rings offer greater aromaticity and electron density, favoring interactions with ATP-binding pockets in kinases.

Compound D : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Key Differences : An isoxazole replaces the thiadiazole, and the substituent is a simple thiazole.

- Activity: Limited data, but isoxazole-carboxamides are less potent in antimicrobial assays (MIC > 64 µg/mL) compared to thiadiazoles, likely due to reduced electrophilicity .

Pyridine-Piperidine Hybrids

- Key Differences : A piperazine-carbothioamide core replaces the thiadiazole-carboxamide, with a trifluoromethyl-chloropyridine substituent.

- Activity: Potent bacterial phosphopantetheinyl transferase inhibitor (IC₅₀ = 0.2 µM), disrupting secondary metabolism in P. aeruginosa .

- SAR Insight : Electron-withdrawing groups (e.g., CF₃, Cl) on pyridine enhance enzyme inhibition, while carbothioamide improves metal coordination in active sites.

Pharmacological and Mechanistic Insights

- Antimicrobial Activity : Thiadiazole derivatives (e.g., Compound A) outperform thiazoles/isoxazoles due to sulfur electronegativity, enhancing interactions with bacterial enzymes .

- Antitumor Potential: Pyridine-piperidine hybrids (e.g., Target Compound) may target histone deacetylases (HDACs) or topoisomerases, as seen in related structures .

Preparation Methods

Synthesis of 1-(2-Methylpyridin-4-yl)ethanone

The 2-methylpyridin-4-yl group is introduced via Grignard addition. As described in, N-methoxy-N,2-dimethylisonicotinamide reacts with methyl lithium (3 M in THF) at -78°C, followed by warming to room temperature. Acidic workup (saturated NH₄Cl) affords 1-(2-methylpyridin-4-yl)ethanone with 56.4% yield. Characterization includes:

Reductive Amination to Form Piperidine Derivative

The ketone intermediate undergoes reductive amination with piperidin-4-ylmethanamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5), the imine intermediate is reduced to yield 1-(2-methylpyridin-4-yl)piperidin-4-yl)methylamine. Optimization at 50°C for 12 hours achieves 68% yield.

Amide Coupling to Assemble the Final Compound

The 1,2,3-thiadiazole-5-carbonyl chloride reacts with 1-(2-methylpyridin-4-yl)piperidin-4-yl)methylamine in dichloromethane using triethylamine (TEA) as a base. Stirring at 0°C for 2 hours followed by room temperature for 12 hours affords the target carboxamide. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields 72% of the final product.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 8.58 (d, J=5.1 Hz, 1H), 7.49 (d, J=5.1 Hz, 1H), 4.12 (t, J=6.2 Hz, 2H, NHCH₂), 3.45 (m, 2H, piperidine-H), 2.62 (s, 3H, CH₃), 2.58 (s, 3H, thiadiazole-CH₃)

- ¹³C NMR : δ 169.8 (C=O), 154.2 (thiadiazole-C), 148.7 (pyridine-C)

- HRMS (ESI+) : m/z 376.1421 [M+H]⁺ (calc. 376.1424).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent method describes palladium-catalyzed coupling of tributyl(1-ethoxyvinyl)stannane with 4-bromo-2-methylpyridine to form the pyridinyl intermediate. Subsequent hydrolysis and amidation with the thiadiazole carbonyl chloride achieves the target compound in 44% yield.

One-Pot Cyclization and Amidation

A modified Hurd-Mori reaction enables simultaneous thiadiazole formation and amide coupling. Using phosphorus trichloride (PCl₃) and triethylamine, the semicarbazone derivative cyclizes in situ, followed by direct reaction with the piperidinylamine to yield the product in 61% yield.

Optimization and Scale-Up Considerations

- Solvent Selection : Dichloromethane and THF are optimal for cyclization and coupling, respectively, due to their inertness and solubility profiles.

- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% ensures efficient cross-coupling without side reactions.

- Temperature Control : Maintaining -78°C during Grignard addition prevents ketone decomposition.

Challenges and Mitigation Strategies

- Low Amidation Yields : Excess TEA (3 eq.) and slow chloride addition improve yields to >70%.

- Byproduct Formation : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted amine and acyl chloride.

Industrial Applicability

The scalability of the Grignard and Pd-catalyzed routes makes them suitable for kilogram-scale production. Patent highlights a pilot-scale process with 82% purity after crystallization.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis involves:

- Thiadiazole core formation : Cyclization of precursors under acidic conditions (e.g., H₂SO₄) to generate the 1,2,3-thiadiazole ring.

- Functionalization : Coupling the thiadiazole-5-carboxylic acid with the piperidine-methylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt).

- Solvent optimization : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 80–100°C for 12–24 hours enhances yield .

Key parameters : Microwave-assisted synthesis reduces reaction time by 50–70% compared to conventional heating .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and substitution patterns on the piperidine-pyridine moiety. Aromatic protons in the 2-methylpyridin-4-yl group appear as distinct doublets (δ 7.5–8.5 ppm) .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC).

- FT-IR : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S vibrations (~650–750 cm⁻¹) .

Basic: How is biological activity typically assessed for this compound?

- In vitro assays : Enzymatic inhibition (e.g., kinase or protease targets) at 1–10 µM concentrations. Use ATP-coupled assays for kinase profiling.

- Cellular viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated via nonlinear regression .

- Solubility : Pre-screen in PBS (pH 7.4) or DMSO to ensure compatibility with biological buffers .

Advanced: How can conflicting solubility and bioactivity data be resolved?

- Contradiction example : High solubility in DMSO but poor aqueous solubility may lead to false-negative cellular activity.

- Methodology :

Advanced: What computational approaches predict the compound’s binding mode?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ or EGFR).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- ADMET prediction : SwissADME or pkCSM for bioavailability and CYP450 interactions .

Advanced: How do structural modifications impact activity?

Advanced: What strategies mitigate low yields in scale-up synthesis?

- Catalyst screening : Pd/C or Ni catalysts for coupling steps (5–10 mol%).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Process analytics : In-line FTIR monitors reaction progress to avoid over-functionalization .

Advanced: How to validate target engagement in cellular models?

- CETSA : Cellular thermal shift assay detects ligand-induced protein stabilization.

- FACS-based assays : Use fluorescent probes (e.g., Alexa Fluor 647-conjugated inhibitors) for target occupancy quantification .

Advanced: What are common pitfalls in SAR studies of this scaffold?

- Overlooking stereochemistry : Piperidine-methylamine chirality (R vs. S) affects binding; resolve via chiral HPLC .

- Metabolic instability : 2-Methylpyridine may undergo CYP3A4-mediated oxidation; introduce fluorine substituents to block metabolism .

Advanced: How to address discrepancies in IC₅₀ values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.